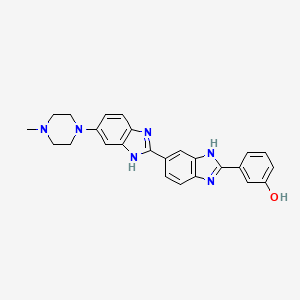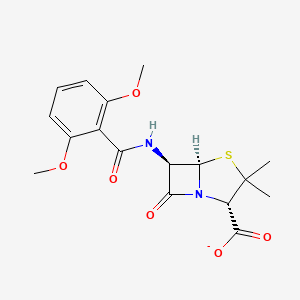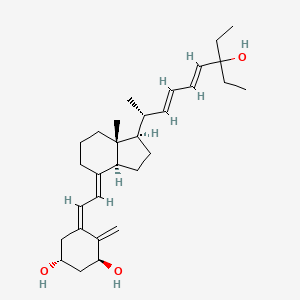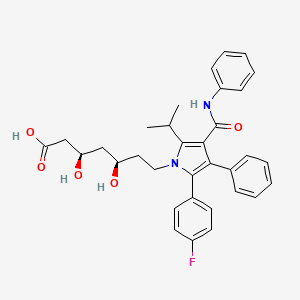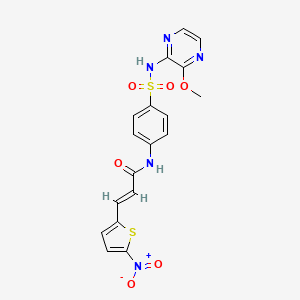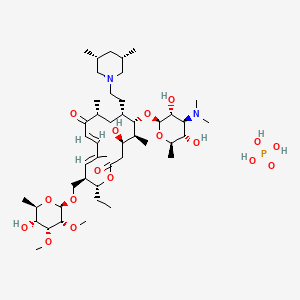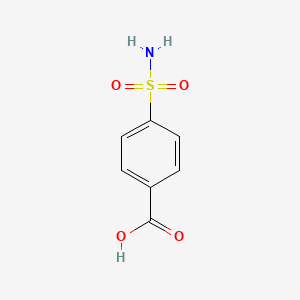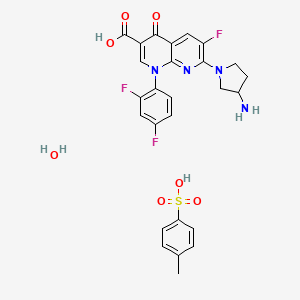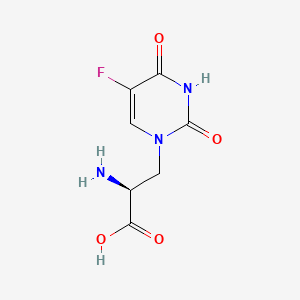
Msop
概要
説明
MSOP, also known as (RS)-α-Methylserine-O-phosphate, is a potent and selective antagonist of group III metabotropic glutamate receptors. These receptors are involved in modulating neurotransmission in the central nervous system. This compound is primarily used in neuroscience research to study the role of these receptors in various physiological and pathological processes .
科学的研究の応用
MSOP has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of phosphorylated amino acids.
Biology: Employed in research to understand the role of metabotropic glutamate receptors in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy and chronic pain.
Industry: Utilized in the development of new pharmaceuticals targeting metabotropic glutamate receptors
In Vivo
In vivo studies have been conducted to investigate the effects of Msop on various physiological processes. These studies have shown that this compound has anti-inflammatory, antioxidant, and detoxification properties. It has also been found to have a protective effect against oxidative stress, inflammation, and cell death.
In Vitro
In vitro studies have been conducted to investigate the effects of Msop on cell cultures. These studies have shown that this compound has anti-inflammatory, antioxidant, and detoxification properties. It has also been found to have a protective effect against oxidative stress, inflammation, and cell death.
作用機序
MSOP exerts its effects by selectively binding to and inhibiting group III metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. By blocking these receptors, this compound can alter neurotransmitter release and synaptic plasticity, thereby influencing various physiological and pathological processes .
生物活性
Msop has been found to have a variety of biological activities. It has been found to have anti-inflammatory, antioxidant, and detoxification properties. It has also been found to have a protective effect against oxidative stress, inflammation, and cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate enzymes involved in inflammation, oxidative stress, and detoxification. It has also been found to modulate the activity of enzymes involved in the metabolism of fatty acids, carbohydrates, and amino acids.
実験室実験の利点と制限
Msop has several advantages and limitations for lab experiments. Some of the advantages include its low cost and easy availability. It is also non-toxic and relatively safe to use in laboratory studies. However, there are some limitations to the use of this compound in laboratory studies. For example, it is not very soluble in water, so it may not be suitable for certain types of experiments. Additionally, its effects on living organisms may vary depending on the dose and duration of exposure.
将来の方向性
There are a number of potential future directions for the use of Msop in scientific research. These include further studies on its antioxidant, anti-inflammatory, and detoxification properties, as well as its potential for use in the treatment of various diseases. Additionally, further research is needed to better understand the pharmacodynamics of this compound and its potential interactions with other drugs. Additionally, further research is needed to explore the potential use of this compound in the prevention and treatment of cancer, as well as its potential for use as an anti-aging agent. Finally, further research is needed to investigate the potential use of this compound as a dietary supplement.
Safety and Hazards
MSOP is used for research purposes only and not for human or veterinary use . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
生化学分析
Biochemical Properties
MSOP interacts with various enzymes and proteins, primarily metabotropic glutamate receptors. It selectively inhibits L-AP4-sensitive presynaptic metabotropic glutamate receptors on primary afferent terminals in the spinal cord . The nature of these interactions is antagonistic, meaning this compound binds to these receptors and reduces their activity .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. It influences cell function by modulating glutamate signaling pathways. By inhibiting metabotropic glutamate receptors, this compound can alter gene expression and cellular metabolism within these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metabotropic glutamate receptors. It acts as an antagonist, inhibiting the activity of these receptors and leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain relatively stable in laboratory settings. The compound is soluble in water and can be stored at room temperature for up to 12 months . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound consistently demonstrating its ability to modulate glutamate signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the literature. Given its role in the nervous system, it is likely that it is transported to sites where metabotropic glutamate receptors are present .
Subcellular Localization
Given its role as a metabotropic glutamate receptor antagonist, it is likely localized to the cell membrane where these receptors are found .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MSOP typically involves the phosphorylation of α-methylserine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
MSOP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where the phosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
L-AP4: Another group III metabotropic glutamate receptor antagonist with similar selectivity but different potency.
(1S,3S)-ACPD: A compound that targets different subtypes of metabotropic glutamate receptors with varying selectivity
Uniqueness
MSOP is unique in its high selectivity for group III metabotropic glutamate receptors, making it a valuable tool for studying these receptors specifically. Its distinct chemical structure and binding properties differentiate it from other similar compounds, providing unique insights into receptor function and potential therapeutic applications .
特性
IUPAC Name |
2-amino-2-methyl-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFCOAGADOGIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398271 | |
| Record name | MSOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66515-29-5 | |
| Record name | MSOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66515-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: MSOP primarily targets group III mGluRs, specifically showing high affinity for mGluR4 and mGluR8 subtypes. [, , , , , , , ]
A: this compound acts as a competitive antagonist, binding to the same site on mGluRs as glutamate, the endogenous ligand. This binding prevents glutamate-induced receptor activation. [, ]
A: Binding of this compound to group III mGluRs inhibits their activity. Since these receptors are primarily coupled to Gi/o proteins, their inhibition often leads to downstream effects such as decreased cAMP production, reduced phosphorylation of downstream kinases (e.g., MAPK, PI3K/Akt), and modulation of ion channel activity. [, , , , ]
A: Yes, this compound has been shown to modulate glutamate release in the nucleus accumbens. While the exact mechanism is still under investigation, research suggests that this compound might inhibit non-vesicular glutamate release, potentially by affecting cystine-glutamate antiporters. []
A: Yes, studies in the ventrolateral periaqueductal gray (VL-PAG) region of rats indicate that mGluR7 and mGluR8, despite both being targeted by this compound, have opposing effects on the cardiosomatic motor reflex. This suggests complex interplay between different mGluR subtypes and their downstream signaling pathways. []
A: The molecular formula of this compound is C4H10NO6P, and its molecular weight is 203.1 g/mol. []
ANone: While the provided research articles don't offer specific spectroscopic data, it's standard practice to characterize compounds using techniques like NMR and mass spectrometry. Further research in chemical databases might provide this information.
ANone: The provided research primarily focuses on the biological activity of this compound. Its material compatibility would be relevant for specific applications (e.g., formulation development) and would require further investigation.
ANone: Information about the stability of this compound under various conditions is limited in the provided research. Stability studies are crucial for understanding storage conditions and formulation development.
ANone: this compound is primarily investigated as a receptor antagonist and not for its catalytic properties. The provided research doesn't suggest any catalytic activity associated with this compound.
ANone: While the provided research doesn't detail specific computational studies, tools like molecular docking and molecular dynamics simulations can be employed to understand the binding modes and interactions of this compound with mGluRs at a molecular level.
A: Research indicates that the phosphonic acid moiety is crucial for this compound's antagonistic activity. [] Modification of this group significantly reduces its affinity for mGluRs. Further SAR studies would be beneficial to explore modifications that could enhance potency or subtype selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



